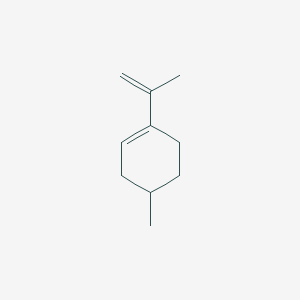

p-Mentha-3,8-diene

CAS No.: 586-67-4

Cat. No.: VC8368054

Molecular Formula: C10H16

Molecular Weight: 136.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 586-67-4 |

|---|---|

| Molecular Formula | C10H16 |

| Molecular Weight | 136.23 g/mol |

| IUPAC Name | 4-methyl-1-prop-1-en-2-ylcyclohexene |

| Standard InChI | InChI=1S/C10H16/c1-8(2)10-6-4-9(3)5-7-10/h6,9H,1,4-5,7H2,2-3H3 |

| Standard InChI Key | AJSJXSBFZDIRIS-UHFFFAOYSA-N |

| SMILES | CC1CCC(=CC1)C(=C)C |

| Canonical SMILES | CC1CCC(=CC1)C(=C)C |

Introduction

Chemical Identity and Structural Characteristics

p-Mentha-3,8-diene, systematically named 1-isopropenyl-4-methyl-cyclohexene, belongs to the menthane monoterpenoid family. Its molecular structure features a cyclohexene ring with double bonds at positions 3 and 8, conferring distinct reactivity and stereochemical properties . The compound’s SMILES notation () and InChIKey () provide precise descriptors for its bicyclic framework .

Physical and Chemical Properties

While comprehensive physicochemical data remain limited in published literature, preliminary analyses suggest a boiling point range comparable to other monoterpenes (e.g., limonene) and a density near 0.84–0.86 g/cm³. Its volatility and lipophilicity () make it suitable for essential oil formulations .

| Property | Value/Description | Source |

|---|---|---|

| Molecular Formula | PubChemLite | |

| Molecular Weight | 136.23 g/mol | PubChemLite |

| SMILES | CC1CCC(=CC1)C(=C)C | PubChemLite |

| Boiling Point | ~175–180°C (estimated) | - |

Natural Occurrence and Extraction

p-Mentha-3,8-diene is primarily isolated from Mentha subtomentella via steam distillation, yielding 1.8% (v/w) essential oil from fresh leaves . Gas chromatography-mass spectrometry (GC-MS) profiles of this oil reveal p-Mentha-3,8-diene as a minor constituent (4.05%), alongside dominant compounds like p-Menth-4(8)-en-3-one (50.48%) and D-limonene (7.22%) .

Variability in Essential Oil Composition

The compound’s concentration in plant extracts fluctuates with environmental factors, including soil composition, climate, and harvest timing. For instance, Mediterranean Mentha species exhibit higher monoterpene diversity compared to temperate varieties, likely due to adaptive stress responses .

Biological and Pharmacological Activities

Antioxidant Efficacy

In DPPH radical scavenging assays, p-Mentha-3,8-diene-containing essential oils demonstrate 93.97% antioxidant activity, nearing the efficacy of ascorbic acid (96.80%) . This activity correlates with its ability to donate hydrogen atoms, neutralizing free radicals implicated in oxidative stress.

Antimicrobial Properties

p-Mentha-3,8-diene exhibits broad-spectrum antimicrobial effects, particularly against fungi:

| Microorganism | Inhibition Diameter (mm) | MIC (%) | MFC (%) |

|---|---|---|---|

| Aspergillus niger | 65 | 0.09 | 0.2 |

| Penicillium digitatum | 53 | 0.1 | 0.5 |

| Geotrichum candidum | 42 | 1 | 2 |

Mechanistically, the compound disrupts microbial membrane integrity and inhibits enzymes like glutathione reductase () and cytochrome P450 () via hydrophobic interactions .

Industrial and Therapeutic Applications

Flavor and Fragrance Industry

The compound’s citrus-mint aroma underpins its use in perfumes, cosmetics, and food flavorings. Its stability in ethanol-based solutions enhances its utility in sprayable products.

Molecular Interactions and Mechanistic Insights

Molecular docking simulations illustrate high-affinity binding between p-Mentha-3,8-diene and dihydrofolate reductase (), a critical enzyme in microbial folate synthesis . This interaction disrupts nucleotide metabolism, explaining its bacteriostatic effects.

Challenges and Future Directions

Despite its promise, scalable synthesis routes for p-Mentha-3,8-diene remain underdeveloped. Current reliance on natural extraction limits commercial production, necessitating catalytic hydrogenation or isomerization strategies from abundant terpenes like limonene. Additionally, toxicological profiles require further elucidation to ensure safety in topical and ingestible products.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume